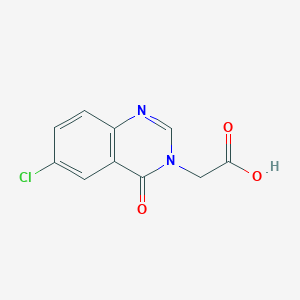
2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid is a quinazolinone derivative. Quinazolinones are a class of nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid typically involves the reaction of 6-chloro-3,4-dihydroquinazolin-4-one with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may involve more stringent purification processes to ensure the compound meets pharmaceutical-grade standards .
化学反応の分析
Types of Reactions
2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinazolinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like primary amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced .
科学的研究の応用
2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities. The molecular pathways involved often include the modulation of signaling pathways related to cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Quinazolinone: A parent compound with a similar structure but without the chloro and acetic acid groups.
6-Chloro-4-oxo-3,4-dihydroquinazoline: Similar structure but lacks the acetic acid moiety.
2-(4-Oxo-3,4-dihydroquinazolin-3-yl)acetic acid: Similar but without the chloro group
Uniqueness
2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid is unique due to the presence of both the chloro and acetic acid groups, which can enhance its biological activity and specificity. The chloro group can increase the compound’s lipophilicity, improving its ability to cross cell membranes, while the acetic acid group can enhance its solubility and reactivity .
特性
分子式 |
C10H7ClN2O3 |
|---|---|
分子量 |
238.63 g/mol |
IUPAC名 |
2-(6-chloro-4-oxoquinazolin-3-yl)acetic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-6-1-2-8-7(3-6)10(16)13(5-12-8)4-9(14)15/h1-3,5H,4H2,(H,14,15) |
InChIキー |
YEMHBURPGKVPNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C=N2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


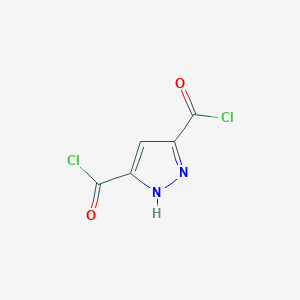
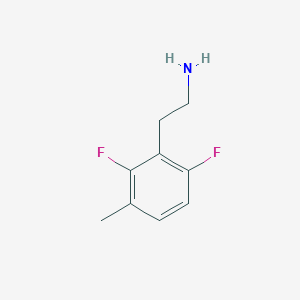

![[2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12440057.png)
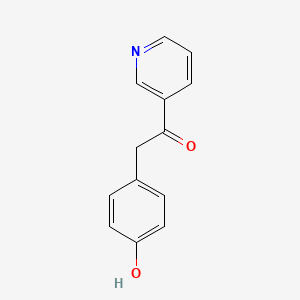
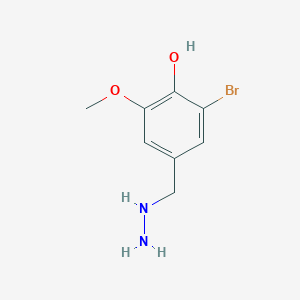
![(E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol](/img/structure/B12440080.png)
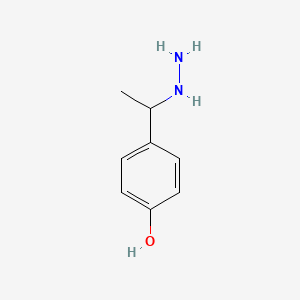


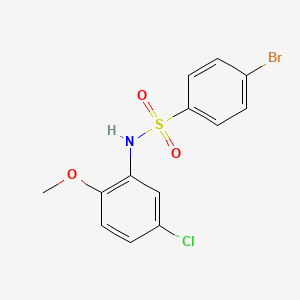


![(Z)-2-[2-fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B12440132.png)
